molecular formula C8H8N2O B1198114 5-Isocyanato-2-methylbenzenamine CAS No. 99626-88-7

5-Isocyanato-2-methylbenzenamine

Cat. No.: B1198114
CAS No.: 99626-88-7
M. Wt: 148.16 g/mol
InChI Key: UJNYDGTYHOSISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isocyanato-2-methylbenzenamine (CAS: Not explicitly provided in evidence) is an aromatic amine derivative containing both an isocyanato (-NCO) and a methyl (-CH₃) substituent on the benzene ring. The isocyanato group confers high reactivity, making it a critical intermediate in synthesizing polyurethanes, coatings, and adhesives. While the provided evidence lacks direct data on this compound, structural analogs and synthesis methods from benzenamine derivatives (e.g., –8) allow inferring key characteristics.

Properties

CAS No.

99626-88-7

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-isocyanato-2-methylaniline

InChI

InChI=1S/C8H8N2O/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,9H2,1H3

InChI Key

UJNYDGTYHOSISO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C=O)N

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N

Other CAS No.

99626-88-7

Synonyms

4-TIA
toluene-4-isocyanate-2-amine

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

The table below compares substituents, molecular weights, and applications of 5-Isocyanato-2-methylbenzenamine with three analogs from the evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
5-Isocyanato-2-methylbenzenamine -NCO (5), -CH₃ (2) C₈H₈N₂O Polyurethane precursor, high reactivity (Inferred)
N-((5-Methylfuran-2-yl)methylene)-2-phenoxybenzenamine (L2) -CH=N-(5-methylfuran), -OPh (2) C₁₈H₁₇NO₂ Brown solid; m.p. not fully reported; used in coordination chemistry
Benzenamine, 2-methoxy-5-nitro -NO₂ (5), -OCH₃ (2) C₇H₈N₂O₃ Intermediate in azo dye synthesis; nitro group enhances electrophilicity
5-Methoxy-2-phenoxyaniline -OCH₃ (5), -OPh (2) C₁₃H₁₃NO₂ Potential use in pharmaceuticals or agrochemicals; improved solubility due to methoxy

Key Observations :

  • Reactivity : The isocyanato group in 5-Isocyanato-2-methylbenzenamine enables nucleophilic addition reactions (e.g., with alcohols or amines), unlike the nitro group in 2-methoxy-5-nitrobenzenamine, which favors electrophilic substitution .
  • Solubility: Methoxy and phenoxy substituents (e.g., in L2 and 5-Methoxy-2-phenoxyaniline) enhance solubility in polar solvents compared to the methyl group in the target compound .
  • Thermal Stability : Isocyanato derivatives generally exhibit lower thermal stability than nitro- or methoxy-substituted analogs due to the labile -NCO group.

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